2,2-Dichlorodiethyl Ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

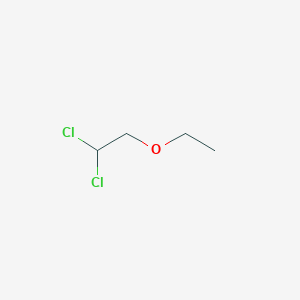

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8Cl2O |

|---|---|

Molecular Weight |

143.01 g/mol |

IUPAC Name |

1,1-dichloro-2-ethoxyethane |

InChI |

InChI=1S/C4H8Cl2O/c1-2-7-3-4(5)6/h4H,2-3H2,1H3 |

InChI Key |

GESXYYPKJBMNON-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2,2-Dichlorodiethyl Ether (CAS No. 111-44-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, experimental protocols, and toxicological profile of 2,2-Dichlorodiethyl ether (CAS No. 111-44-4), a chlorinated ether with significant industrial applications and notable toxicological concerns. This document is intended to serve as a vital resource for professionals in research, safety, and drug development.

Physicochemical and Toxicological Properties

The following tables summarize the key physicochemical and toxicological data for this compound, facilitating easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 111-44-4 | [1] |

| Molecular Formula | C₄H₈Cl₂O | [2] |

| Molecular Weight | 143.01 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1][3] |

| Odor | Pungent, fruity, or chlorinated solvent-like | [1][3] |

| Boiling Point | 176-178 °C (352 °F) at 760 mmHg | [1][3] |

| Melting Point | -58 °F (-50 °C) | [3][4] |

| Flash Point | 55 °C (131 °F) | [1][4] |

| Autoignition Temperature | 369 °C (696 °F) | [1][4] |

| Density | 1.22 g/cm³ at 20 °C (68 °F) | [3][4][5] |

| Vapor Density | 4.93 (Air = 1) | [3][4] |

| Vapor Pressure | 0.7 mmHg at 20 °C (68 °F) | [4] |

| Water Solubility | Insoluble/Slightly soluble; reacts slowly with water | [1][4][6] |

| Lower Explosive Limit (LEL) | 2.7% | [1][4] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species/Conditions | Source(s) |

| LD50 (Oral) | 75 mg/kg | Rat | [7] |

| LD50 (Dermal) | 90 mg/kg | Rabbit | [7] |

| LC50 (Inhalation) | 0.3 mg/L (300 mg/m³) | Rat (4 hours) | [7] |

| Carcinogenicity | Suspected of causing cancer; Questionable carcinogen with experimental data | [7][8] | |

| Primary Routes of Exposure | Inhalation, skin absorption, ingestion | [8][9] | |

| Target Organs | Respiratory system, eyes, skin, central nervous system, liver, kidneys | [7][9] | |

| Acute Effects | Severe irritation to eyes, nose, and respiratory tract; skin irritation and burns; central nervous system depression at high concentrations. May be fatal if inhaled, swallowed, or absorbed through the skin. | [1][9] | |

| Chronic Effects | Potential for cancer, based on animal studies. | [8] | |

| NFPA 704 Rating | Health: 3, Flammability: 2, Reactivity: 1 | [1] |

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of diethylene glycol with thionyl chloride.[9][10]

Materials:

-

Diethylene glycol (0.5 mol)

-

Thionyl chloride (1.1 mol)

-

250 mL four-neck round bottom flask

-

Magnetic stir bar

-

Thermometer

-

Reflux condenser

-

Constant pressure dropping funnel with an exhaust gas absorption device (e.g., for absorbing HCl and SO₂ gas)

Procedure:

-

Equip the four-neck round bottom flask with the magnetic stir bar, thermometer, reflux condenser, and constant pressure dropping funnel.

-

Add 0.5 mol of diethylene glycol to the flask.

-

With stirring, slowly add 1.1 mol of thionyl chloride dropwise from the dropping funnel over a period of 20 minutes.

-

After the addition is complete, heat the mixture to reflux.

-

Maintain the reflux for 3-4 hours, or until the evolution of gas ceases.

-

Distill off the excess thionyl chloride under normal pressure.

-

Collect the product by distillation under reduced pressure at 70-72 °C / 5 mmHg to yield a transparent liquid.[9]

Analytical Methods for Determination

This method is used for the determination of this compound in air.[11]

Sample Collection:

-

Sampler: Coconut shell charcoal tube (100 mg/50 mg).

-

Flow Rate: 0.01 to 1 L/min.

-

Sample Volume: 2 to 15 L.

Sample Preparation:

-

Place the front and back sorbent sections of the charcoal tube into separate vials.

-

Add 1.0 mL of carbon disulfide to each vial.

-

Allow to stand for 30 minutes with occasional agitation.

Instrumental Analysis:

-

Instrument: Gas chromatograph with a flame ionization detector (FID).

-

Column: 3 m x 3 mm ID stainless steel packed with 10% FFAP on 80/100 mesh DMCS Chromosorb W-AW, or equivalent.

-

Carrier Gas: Nitrogen or Helium at 30 mL/min.

-

Temperatures:

-

Injector: 200-225 °C

-

Detector: 250-275 °C

-

Column: 100-135 °C

-

-

Injection Volume: 5 µL.

This method is applicable to the determination of this compound in municipal and industrial discharges.

Sample Preparation:

-

Add stable isotopically labeled analogs of the compounds of interest to a 1-liter water sample.

-

Extract the sample with methylene (B1212753) chloride at a pH of 12-13, followed by extraction at a pH of <2 using continuous extraction techniques.

-

Dry the extract over sodium sulfate (B86663) and concentrate it to a volume of 1 mL.

-

Add an internal standard to the extract before injection.

Instrumental Analysis:

-

Instrument: Gas chromatograph interfaced with a mass spectrometer (GC/MS).

-

Separation and Detection: The compounds are separated by the GC and detected by the MS. The labeled compounds are used to correct for analytical variability.

Metabolic Pathway and Mechanism of Toxicity

The toxicity of this compound is linked to its metabolic activation. The primary metabolic pathway involves hydroxylation, leading to the formation of thiodiglycolic acid, which is then excreted in the urine.[1] Other metabolic routes include direct substitution and oxidative dehalogenation.[1] The metabolism can lead to the formation of reactive intermediates that may exert toxic effects.

Below is a diagram illustrating the proposed metabolic pathway of this compound.

Caption: Proposed metabolic pathway of this compound.

Safety and Handling

Due to its high toxicity, strict safety protocols must be followed when handling this compound.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][12] Use explosion-proof equipment.[12]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate chemical safety goggles or a face shield.[9][12]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9][12]

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or exposure limits are exceeded.[12]

-

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors.[7] Keep away from heat, sparks, and open flames.[7] Ground and bond containers when transferring material.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly closed container.[7][9]

-

First Aid:

-

Inhalation: Move to fresh air immediately. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]

-

This guide provides a foundational understanding of this compound for professionals in relevant scientific fields. It is crucial to consult the original source documents and safety data sheets for the most detailed and up-to-date information.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. 2,2'-Dichlorodiethyl ether | CAS 111-44-4 | Connect Chemicals [connectchemicals.com]

- 3. The Use Of Dichlorodiethyl Ether [yufenggp.com]

- 4. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigations on metabolism, genotoxic effects and carcinogenicity of 2,2′-dichlorodiethylether - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Metabolism of bis(2-chloroethyl)ether and bis(2-chloroisopropyl)ether in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA adducts: Formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]

Technical Guide: Physical Properties of Bis(2-chloroethyl) ether

This technical guide provides a comprehensive overview of the core physical properties of bis(2-chloroethyl) ether. The information is intended for researchers, scientists, and drug development professionals who may handle or utilize this compound in their work. This document summarizes key quantitative data, outlines detailed experimental protocols for the determination of these properties, and includes a visual representation of a general experimental workflow.

Core Physical Properties

Bis(2-chloroethyl) ether, also known as 2,2'-dichlorodiethyl ether, is a colorless liquid with a distinct chlorinated solvent-like odor.[1][2] It is a synthetic organic compound and does not occur naturally.[1] The quantitative physical properties of bis(2-chloroethyl) ether are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes |

| Molecular Formula | C4H8Cl2O | [1][3] | |

| Molecular Weight | 143.01 | g/mol | [1][4][5] |

| Density | 1.22 | g/mL | at 20-25 °C[1][2][4][5] |

| Boiling Point | 178 | °C | at 760 mmHg[1][4][6] |

| Melting Point | -47 to -58 | °C | [1][2][4][5][6] |

| Vapor Pressure | 0.4 - 1.1 | mmHg | at 20 °C[5][7] |

| Vapor Density | 4.93 | (Air = 1)[1][3][7] | |

| Solubility in Water | 10,200 - 17,400 | mg/L | [6][8] |

| Refractive Index | 1.456 - 1.46 | at 20 °C[4][5] | |

| Flash Point | 55 | °C | Closed Cup[1][4][7] |

| Log Kow | 1.12 - 1.58 | [7][8] |

Experimental Protocols for Property Determination

The following sections detail generalized experimental methodologies for determining the key physical properties of a liquid organic compound such as bis(2-chloroethyl) ether. These are based on standard laboratory practices and established testing methods.

Density Determination

The density of a liquid can be accurately determined using a digital density meter, a pycnometer, or a hydrometer. The ASTM D4052 standard test method is a widely accepted procedure.[8][9]

-

Principle: This method involves introducing a volume of the liquid sample into an oscillating U-tube.[4] The change in the oscillating frequency of the tube caused by the mass of the sample is measured.[4][9] This frequency change is then used with calibration data to determine the density of the liquid.[9]

-

Apparatus: A digital density meter with an oscillating U-tube, a syringe for sample injection, and a temperature control unit.

-

Procedure:

-

Calibrate the instrument with two standards of known density, such as dry air and distilled water.

-

Equilibrate the sample to the desired measurement temperature (e.g., 20 °C or 25 °C).

-

Introduce the liquid sample into the U-tube using a syringe, ensuring no air bubbles are present.

-

Allow the reading to stabilize.

-

Record the density value, typically in g/cm³ or kg/m ³.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of a small sample is the capillary method.[10]

-

Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, its vapor pressure increases, and a stream of bubbles emerges from the capillary. The boiling point is the temperature at which, upon cooling, the liquid just begins to enter the capillary tube.[10]

-

Apparatus: Thiele tube or a similar heating bath, thermometer, small test tube, and a sealed-end capillary tube.

-

Procedure:

-

Place a small amount of the liquid into the small test tube.

-

Invert the sealed-end capillary tube and place it into the liquid in the test tube.

-

Attach the test tube to a thermometer.

-

Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heat the bath gently.

-

Observe the capillary tube. When a steady stream of bubbles emerges from the open end of the capillary, stop heating.

-

Allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Melting Point (Freezing Point) Determination

For a liquid, this is more accurately termed the freezing point. A common method involves cooling the liquid and observing the temperature at which it solidifies.

-

Principle: The liquid is cooled at a controlled rate while being stirred. The temperature is monitored, and the freezing point is the temperature at which the liquid and solid phases are in equilibrium, which is often observed as a plateau in the cooling curve.

-

Apparatus: A cooling bath (e.g., ice-water or dry ice-acetone), a test tube, a thermometer, and a stirring rod.

-

Procedure:

-

Place a sample of the liquid in a test tube.

-

Insert a thermometer and a stirring rod into the liquid.

-

Place the test tube in a cooling bath.

-

Stir the liquid continuously and record the temperature at regular intervals.

-

The temperature at which crystals begin to form and remain is the freezing point. For a pure substance, the temperature should remain constant during freezing.

-

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method (ASTM D93) is a common standard.[7][11]

-

Principle: The sample is heated in a closed cup at a controlled rate with continuous stirring. An ignition source is periodically directed into the cup to test for a flash.[11]

-

Apparatus: Pensky-Martens closed-cup tester, which includes a test cup, a lid with a stirring device, and an ignition source.

-

Procedure:

-

Pour the sample into the test cup to the specified level.

-

Place the lid on the cup and begin heating and stirring at the prescribed rates.

-

At regular temperature intervals, apply the ignition source.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[7]

-

Refractive Index Determination

The refractive index is a measure of how much a ray of light bends when it passes through a substance. It is a characteristic property that can be used for identification and purity assessment. ASTM D1218 is a standard test method for this determination.[1][2]

-

Principle: An Abbe refractometer is used to measure the critical angle of refraction of the liquid, from which the refractive index is determined.

-

Apparatus: Abbe refractometer with a light source and a temperature-controlled prism.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism is clean and dry.

-

Apply a few drops of the liquid sample to the surface of the prism.

-

Close the prism and allow the sample to reach the desired temperature.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a liquid sample.

References

- 1. matestlabs.com [matestlabs.com]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. store.astm.org [store.astm.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. delltech.com [delltech.com]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. knowledge.reagecon.com [knowledge.reagecon.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

An In-depth Technical Guide to the Chemical Structure and Properties of 2,2'-Dichlorodiethyl Ether

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2,2'-Dichlorodiethyl ether, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

2,2'-Dichlorodiethyl ether, also known as bis(2-chloroethyl) ether, is a chlorinated ether with the chemical formula C₄H₈Cl₂O.[1] It is a colorless liquid with a faint, sweetish, and nauseating odor.[2] This compound is structurally characterized by an ether linkage connecting two 2-chloroethyl groups.

| Identifier | Value |

| IUPAC Name | 1-chloro-2-(2-chloroethoxy)ethane[3] |

| CAS Number | 111-44-4[1] |

| Molecular Formula | C₄H₈Cl₂O[1] |

| Molecular Weight | 143.01 g/mol [1] |

| SMILES | C(CCl)OCCCl[3] |

| InChI | InChI=1S/C4H8Cl2O/c5-1-3-7-4-2-6/h1-4H2[3] |

| InChIKey | ZNSMNVMLTJELDZ-UHFFFAOYSA-N[3] |

| Synonyms | Bis(2-chloroethyl) ether, DCEE, Chlorex, 1,1'-Oxybis(2-chloroethane)[4] |

Physicochemical Properties

The physical and chemical properties of 2,2'-Dichlorodiethyl ether are summarized in the table below. It is a dense, nonflammable liquid that is slightly soluble in water.[3]

| Property | Value |

| Melting Point | -47 °C[1] |

| Boiling Point | 176-178 °C[1] |

| Density | 1.22 g/mL at 25 °C[1] |

| Vapor Pressure | 0.7 mmHg at 20 °C |

| Flash Point | 55 °C (131 °F)[1] |

| Refractive Index (n²⁰/D) | 1.456[1] |

| Water Solubility | 1.72 g/100 mL[1] |

| LogP | 1.12-1.56 at 20°C[1] |

Spectroscopic Data

The following table summarizes key spectroscopic data for the characterization of 2,2'-Dichlorodiethyl ether.

| Spectroscopy | Data |

| ¹H NMR (90 MHz, CDCl₃) | Chemical shifts are observed, characteristic of the protons in the chloroethyl groups.[4] |

| ¹³C NMR | Spectral data is available for the carbon atoms in the structure.[3] |

| Infrared (IR) | An ATR-IR spectrum is available, showing characteristic peaks for C-O and C-Cl bonds.[3] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M⁺) at m/z 142.[4] |

Synthesis and Reactivity

Experimental Protocol for Synthesis:

A common method for the synthesis of 2,2'-Dichlorodiethyl ether involves the reaction of diethylene glycol with thionyl chloride.[5]

Materials:

-

Diethylene glycol (0.5 mol)

-

Thionyl chloride (1.1 mol)

Procedure:

-

In a 250 mL four-neck round bottom flask equipped with a magnetic stir bar, thermometer, reflux condenser, and a constant pressure dropping funnel with an exhaust gas absorption device, add 0.5 mol of diethylene glycol.[5]

-

Slowly add 1.1 mol of thionyl chloride dropwise with stirring over 20 minutes.[5]

-

Heat the mixture to reflux and continue the reaction for 3-4 hours until no more gas evolves.[5]

-

Distill off the excess thionyl chloride under normal pressure.[5]

-

Collect the product by distillation under reduced pressure at 70-72 °C / 5 mmHg to obtain a transparent liquid. The reported yield is 86%.[5]

Reactivity:

2,2'-Dichlorodiethyl ether is a stable compound but can be incompatible with strong oxidizing agents.[1] It can react with water or steam to produce toxic and corrosive fumes.[1] When heated to decomposition, it emits toxic fumes of hydrogen chloride.[6] The compound can also form explosive peroxides upon exposure to air and light, and therefore should be stored in a cool, dark place.[6]

Applications in Research and Drug Development

2,2'-Dichlorodiethyl ether serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[7] Its bifunctional nature, with two reactive chloroethyl groups, makes it a valuable building block for the synthesis of more complex molecules.[7]

One of its significant applications is in the synthesis of heterocyclic compounds, such as morpholine (B109124) derivatives, which are important structural motifs in many pharmaceuticals.[8] It is also used in the production of agrochemicals and as a solvent for resins, fats, and waxes.[8][9]

Toxicology and Safety

2,2'-Dichlorodiethyl ether is highly toxic and is classified as a probable human carcinogen.[1] It is fatal if swallowed, inhaled, or absorbed through the skin.[10] Exposure can cause severe irritation to the eyes, skin, and respiratory tract.[11] Due to its high toxicity, it must be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and respiratory protection, should be worn.[10]

Visualizations

Caption: Synthesis workflow of 2,2'-Dichlorodiethyl ether.

Caption: Key relationships of 2,2'-Dichlorodiethyl ether.

References

- 1. 2,2'-Dichlorodiethyl ether | 111-44-4 [chemicalbook.com]

- 2. 2,2'-Dichlorodiethyl ether | CAS 111-44-4 | Connect Chemicals [connectchemicals.com]

- 3. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2'-Dichlorodiethyl ether(111-44-4) 1H NMR spectrum [chemicalbook.com]

- 5. 2,2'-Dichlorodiethyl ether synthesis - chemicalbook [chemicalbook.com]

- 6. 2,2'-DICHLORODIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]

- 9. The Use Of Dichlorodiethyl Ether [yufenggp.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 2,2'-DICHLORODIETHYL ETHER [yufenggp.com]

Spectroscopic Analysis of 2,2'-Dichlorodiethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,2'-Dichlorodiethyl ether (CAS No. 111-44-4), a compound of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate reproducibility and further investigation.

Molecular Structure and Spectroscopic Overview

2,2'-Dichlorodiethyl ether, with the chemical formula C₄H₈Cl₂O, possesses a symmetrical structure that is reflected in its spectroscopic signatures.[1][2] The molecule consists of two chloroethyl groups linked by an ether oxygen. Spectroscopic techniques provide complementary information for the elucidation and confirmation of its molecular structure. NMR spectroscopy reveals the chemical environment of the hydrogen and carbon atoms, IR spectroscopy identifies the functional groups and vibrational modes, and mass spectrometry provides information about the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 2,2'-Dichlorodiethyl ether, both ¹H and ¹³C NMR spectra are relatively simple due to the molecule's symmetry.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2,2'-Dichlorodiethyl ether shows two triplets, corresponding to the two chemically equivalent methylene (B1212753) groups.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.77 | t | -O-CH₂- |

| 3.66 | t | -CH₂-Cl |

Data obtained in CDCl₃ at 90 MHz.[3]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is expected to show two distinct signals corresponding to the two different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~70 | -O-CH₂- |

| ~43 | -CH₂-Cl |

Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of 2,2'-Dichlorodiethyl ether was prepared by dissolving approximately 0.05 mL of the neat compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).[3] Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

Instrumentation and Data Acquisition: The ¹H NMR spectrum was acquired on a 90 MHz NMR spectrometer.[3] For a standard ¹H NMR experiment, the following parameters are typically used:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the desired signal-to-noise ratio.

For ¹³C NMR spectroscopy, a proton-decoupled experiment is typically performed to simplify the spectrum. Typical parameters would include:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2,2'-Dichlorodiethyl ether is characterized by strong absorptions corresponding to the C-O and C-Cl bonds.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1120 | Strong | C-O-C stretch (ether) |

| ~750 | Strong | C-Cl stretch |

Note: The peak positions are approximate and can be influenced by the sample phase (gas, liquid, or solid).

Experimental Protocol: IR Spectroscopy

The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Gas-Phase Spectrum: The gas-phase IR spectrum is typically recorded by introducing a gaseous sample of the compound into a gas cell with KBr or NaCl windows. The spectrum is then recorded against a background of the empty cell.

Liquid Film: A liquid film spectrum is obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) and mounting the plates in the spectrometer's sample holder. A background spectrum of the clean salt plates is recorded first.

Instrumentation: A typical FTIR spectrometer, such as a Bruker IFS 85, can be used to acquire the spectrum.[4] The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Mass Spectrometry Data (Electron Ionization)

The mass spectrum of 2,2'-Dichlorodiethyl ether shows a molecular ion peak and several characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is often visible in the molecular ion and chlorine-containing fragments.

| m/z | Relative Intensity (%) | Assignment |

| 142/144/146 | Low | [M]⁺ (Molecular ion) |

| 93/95 | 100 | [CH₂CH₂OCH₂Cl]⁺ |

| 63/65 | High | [CH₂CH₂Cl]⁺ |

| 49/51 | Medium | [CH₂Cl]⁺ |

Data obtained by electron ionization (EI) at 75 eV.[3]

Experimental Protocol: Mass Spectrometry

The mass spectrum is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Gas Chromatography: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the components of the sample. Helium is commonly used as the carrier gas.

Mass Spectrometry: The eluent from the GC column is introduced into the ion source of the mass spectrometer. For electron ionization (EI), the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole or ion trap) and detected.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to elucidate the structure of 2,2'-Dichlorodiethyl ether.

Caption: Workflow for structural elucidation of 2,2'-Dichlorodiethyl ether.

References

An In-depth Technical Guide to the Synthesis of 2,2'-Dichlorodiethyl Ether from Diethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2'-dichlorodiethyl ether, a significant intermediate in various chemical syntheses, from diethylene glycol.[1][2] This document details the prevalent synthetic methodologies, experimental protocols, and safety considerations.

Introduction

2,2'-Dichlorodiethyl ether (CAS No. 111-44-4), also known as bis(2-chloroethyl) ether, is a colorless liquid with a chlorinated solvent-like odor.[3][4] It serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and polymers due to its two reactive chloroethyl groups.[2][5] Furthermore, it finds applications as a specialized solvent for resins, oils, and waxes.[2][3][4] This guide focuses on its synthesis from diethylene glycol, a widely adopted and efficient method.

Synthesis from Diethylene Glycol and Thionyl Chloride

The most common and well-documented method for the preparation of 2,2'-dichlorodiethyl ether is the reaction of diethylene glycol with thionyl chloride (SOCl₂).[6] This reaction proceeds by converting the hydroxyl groups of the glycol into good leaving groups, which are subsequently displaced by chloride ions in what is generally understood to be an SN2 mechanism.[7]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen on the sulfur atom of thionyl chloride. This is followed by the displacement of a chloride ion. In the presence of a base like pyridine, the reaction typically proceeds with an inversion of stereochemistry. The intermediate chlorosulfite ester is then attacked by a chloride ion in an SN2 fashion, leading to the formation of the alkyl chloride and the release of sulfur dioxide and hydrochloric acid as byproducts.[7][8]

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. The Use Of Dichlorodiethyl Ether [yufenggp.com]

- 4. 2,2'-Dichlorodiethyl ether | 111-44-4 [chemicalbook.com]

- 5. 2,2'-Dichlorodiethyl ether | CAS 111-44-4 | Connect Chemicals [connectchemicals.com]

- 6. brainly.in [brainly.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of 2,2'-Dichlorodiethyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2'-Dichlorodiethyl ether (also known as bis(2-chloroethyl) ether) in various organic solvents. This information is critical for its application in organic synthesis, as a solvent for fats, resins, and in other industrial processes. This document summarizes available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and provides essential safety and handling information through logical workflow diagrams.

Core Topic: Solubility Profile

2,2'-Dichlorodiethyl ether is a colorless liquid with a chlorinated solvent-like odor.[1] Its solubility in organic solvents is a key physical property influencing its use in various chemical processes. Generally, it is miscible with a range of polar organic solvents but exhibits poor solubility in nonpolar aliphatic hydrocarbons.

Quantitative Solubility Data

Precise quantitative data on the solubility of 2,2'-Dichlorodiethyl ether in a wide array of organic solvents is not extensively documented in publicly available literature. However, some specific solubility values have been reported and are summarized in the table below.

| Solvent | Chemical Formula | Temperature (°C) | Solubility |

| Ethanol | C₂H₅OH | 25 | 112.19 g/L[2] |

| Methanol | CH₃OH | 25 | 141.93 g/L[2] |

| Isopropanol | C₃H₈O | 25 | 82.28 g/L[2] |

| Water | H₂O | 20 | 10,200 mg/L[2][3] |

Qualitative Solubility Information

For many common organic solvents, the solubility of 2,2'-Dichlorodiethyl ether is described in qualitative terms, primarily as "miscible" or "insoluble."

| Solvent Class | Examples | Solubility Profile |

| Alcohols | Ethanol, Methanol | Soluble/Miscible[1][2] |

| Ethers | Diethyl ether | Soluble/Miscible[1][2] |

| Ketones | Acetone | Soluble/Miscible[1][2] |

| Aromatic Hydrocarbons | Benzene, Toluene | Miscible[1][2] |

| Chlorinated Solvents | Chloroform, Carbon Tetrachloride | Expected to be soluble (based on "like dissolves like" principle) |

| Aliphatic Hydrocarbons | Hexane, Heptane, Paraffin Hydrocarbons | Insoluble[1][2] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for specific applications, the following experimental protocols provide a framework for determination.

Visual Miscibility Assessment

This is a straightforward qualitative method to determine if two liquids are miscible.

Methodology:

-

Preparation: In a clear, sealed container (e.g., a glass vial with a screw cap), add a known volume of the organic solvent.

-

Addition of Solute: Incrementally add small volumes of 2,2'-Dichlorodiethyl ether to the solvent.

-

Mixing: After each addition, securely cap the container and agitate it thoroughly.

-

Observation: Allow the mixture to stand and observe. The formation of a single, clear liquid phase indicates miscibility. If the mixture becomes cloudy or separates into distinct layers, the substances are immiscible or partially miscible.

Gravimetric Method for Quantitative Solubility

This method is used to determine the exact solubility of a solute in a solvent at a specific temperature.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2,2'-Dichlorodiethyl ether to a known volume or mass of the chosen organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached and the solution is saturated.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the constant temperature until any undissolved 2,2'-Dichlorodiethyl ether has settled.

-

Carefully extract a known volume of the clear, saturated supernatant using a pipette.

-

-

Solvent Evaporation:

-

Transfer the known volume of the saturated solution to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood with a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to evaporate).

-

-

Quantification:

-

Once the solvent has completely evaporated, weigh the container with the remaining 2,2'-Dichlorodiethyl ether residue.

-

The mass of the dissolved ether is the final weight minus the initial weight of the empty container.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Mandatory Visualizations

Experimental Workflow for Miscibility Determination

Caption: A logical workflow for the visual determination of miscibility.

Safety and Handling Protocol for 2,2'-Dichlorodiethyl Ether

Caption: Essential safety precautions for handling 2,2'-Dichlorodiethyl ether.

References

An In-Depth Technical Guide to the Thermodynamic Properties of Dichlorodiethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known thermodynamic properties of dichlorodiethyl ether (bis(2-chloroethyl) ether), a significant industrial solvent and chemical intermediate. This document consolidates key data on its physical and thermodynamic characteristics, outlines experimental methodologies for their determination, and presents a visual representation of a common synthesis workflow. The information is intended to support research, safety protocols, and process development in scientific and industrial settings.

Introduction

Dichlorodiethyl ether (C₄H₈Cl₂O), also known as bis(2-chloroethyl) ether, is a colorless liquid with a chlorinated solvent-like odor.[1] It finds application as a solvent for resins, oils, and lacquers, as well as in the textile industry and organic synthesis.[2] A thorough understanding of its thermodynamic properties is crucial for safe handling, process design, and modeling its environmental fate. This guide summarizes the available data on its key thermodynamic parameters.

Physical and Thermodynamic Properties

A compilation of the fundamental physical and thermodynamic properties of dichlorodiethyl ether is presented in the following tables.

Table 1: General and Physical Properties of Dichlorodiethyl Ether

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈Cl₂O | [3] |

| Molecular Weight | 143.01 g/mol | [3] |

| Appearance | Clear, colorless liquid | [4] |

| Odor | Chlorinated solvent-like | [1] |

| Melting Point | -51.9 °C (-61.4 °F) | |

| Boiling Point | 177-178 °C (351-352 °F) at 1013 hPa | |

| Density | 1.22 g/cm³ at 20 °C | [5] |

| Flash Point | 55 °C (131 °F) - closed cup | |

| Autoignition Temperature | 365 °C (689 °F) | |

| Explosive Limits | 0.8% (v/v) |

Table 2: Thermodynamic Properties of Dichlorodiethyl Ether

| Property | Value | Temperature (K) | Pressure | Source(s) |

| Enthalpy of Fusion (ΔfusH) | 8.39 kJ/mol | 226.5 | - | [6] |

| Enthalpy of Vaporization (ΔvapH) | 49.8 kJ/mol | 312 | - | [7] |

| 45.24 kJ/mol | 273 | - | [8] | |

| Liquid Heat Capacity (Cp,liquid) | 207.81 J/(mol·K) | 293.15 | - | [9] |

| 253 J/(mol·K) | 295 | - | [9] | |

| Vapor Pressure | 1.07 hPa (0.80 mmHg) | 293.15 (20 °C) | - | |

| 0.7 mmHg | 291.15 (18 °C) | - | [10] |

Experimental Protocols

Detailed experimental protocols for the determination of thermodynamic properties of dichlorodiethyl ether are not extensively published. However, standard methodologies for organic liquids can be applied.

Determination of Heat Capacity of a Liquid

The heat capacity of a liquid like dichlorodiethyl ether can be determined using calorimetry. A common method is the method of mixtures .[11]

Principle: A known mass of the liquid at a specific temperature is mixed with a known mass of a substance (often water) at a different temperature in a calorimeter. By measuring the final equilibrium temperature, the specific heat capacity of the liquid can be calculated based on the principle of energy conservation, where the heat lost by the hotter substance equals the heat gained by the colder substance and the calorimeter.[11]

Apparatus:

-

Calorimeter with a stirrer and lid[11]

-

Two thermometers[11]

-

Weighing balance[11]

-

Heating apparatus (e.g., beaker with water on a hot plate)[11]

-

The liquid sample (dichlorodiethyl ether)

-

A reference substance with a known heat capacity (e.g., water)

Procedure Outline:

-

Measure the mass of the empty calorimeter with the stirrer and lid.

-

Add a known mass of the reference liquid (e.g., water) to the calorimeter and measure its initial temperature.

-

Heat a known mass of dichlorodiethyl ether to a specific temperature.

-

Quickly transfer the heated dichlorodiethyl ether to the calorimeter.

-

Stir the mixture and record the final equilibrium temperature.

-

Calculate the heat capacity using the principle of heat exchange.

A more advanced and precise method involves using a differential scanning calorimeter (DSC) , which measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[12]

Determination of Enthalpy of Formation

The standard enthalpy of formation of an organic compound is typically determined indirectly through its enthalpy of combustion .[13]

Principle: The compound is completely combusted in a bomb calorimeter in the presence of excess oxygen. The heat released during the combustion is measured. Using Hess's Law, the standard enthalpy of formation can be calculated from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl in the case of dichlorodiethyl ether).[13][14]

Apparatus:

-

Bomb calorimeter

-

Oxygen source

-

Ignition system

-

Sample of dichlorodiethyl ether of known mass and purity

-

Benzoic acid (for calibration)

Procedure Outline:

-

Calibrate the bomb calorimeter by combusting a known mass of benzoic acid.

-

Place a known mass of dichlorodiethyl ether in the sample holder within the bomb.

-

Pressurize the bomb with excess oxygen.

-

Immerse the bomb in a known quantity of water in the calorimeter.

-

Ignite the sample and record the temperature change of the water.

-

Calculate the heat of combustion of dichlorodiethyl ether.

-

Apply corrections (e.g., for the formation of nitric acid from residual nitrogen in the bomb) to obtain the standard enthalpy of combustion.

-

Calculate the standard enthalpy of formation using the standard enthalpies of formation of the products. For sulfur-containing compounds, a rotating-bomb calorimeter is required.[15]

Synthesis Workflow

Dichlorodiethyl ether is commonly synthesized from diethylene glycol. The following diagram illustrates a typical laboratory-scale synthesis workflow.

Caption: Synthesis of Dichlorodiethyl Ether from Diethylene Glycol and Thionyl Chloride.

Reactivity and Safety Considerations

Dichlorodiethyl ether can form explosive peroxides upon exposure to air and light.[16] It is also flammable and can react vigorously with strong oxidizing agents.[11] When heated to decomposition, it may emit toxic fumes of hydrogen chloride and phosgene.[13] Due to its toxicity and potential carcinogenicity, appropriate personal protective equipment and handling procedures are essential when working with this compound.

Conclusion

This guide has consolidated the available thermodynamic and physical property data for dichlorodiethyl ether. While key parameters such as boiling point, melting point, and enthalpies of phase change are documented, there is a notable lack of experimental data for the standard enthalpy of formation and standard molar entropy. The provided outlines of experimental protocols offer a basis for the determination of these properties. The synthesis workflow diagram provides a clear visual representation of a common preparative method. It is recommended that further experimental and computational studies be conducted to fill the existing data gaps for this industrially important compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. physicsmax.com [physicsmax.com]

- 3. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]

- 4. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DICHLOROETHYL ETHER - Ataman Kimya [atamanchemicals.com]

- 6. Bis(2-chloroethyl) ether (CAS 111-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Bis(2-chloroethyl) ether [webbook.nist.gov]

- 8. chemeo.com [chemeo.com]

- 9. Bis(2-chloroethyl) ether [webbook.nist.gov]

- 10. 2,2'-DICHLORODIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. youtube.com [youtube.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. jpyro.co.uk [jpyro.co.uk]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bis(2-chloroethyl) ether [webbook.nist.gov]

An In-depth Technical Guide to the Safe Handling of 2,2-Dichlorodiethyl Ether

For researchers, scientists, and drug development professionals, a thorough understanding of the hazards associated with 2,2-Dichlorodiethyl ether is paramount for ensuring laboratory safety. This guide provides comprehensive safety protocols and handling precautions for this highly toxic and flammable compound.

Core Safety and Hazard Information

This compound, also known as bis(2-chloroethyl) ether, is a clear, colorless liquid with a distinctive sweet or sometimes nauseating odor.[1][2][3][4] It is denser than water and is not soluble in it.[1][2][3][4] This chemical poses significant health risks, being toxic through inhalation, skin absorption, and ingestion.[1][3][5] It is classified as a flammable liquid and its vapors can form explosive mixtures with air.[6][7] Furthermore, it is a suspected carcinogen.[4][7][8][9]

Physicochemical and Toxicity Data

A summary of key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Physical Properties | |

| Molecular Formula | C4H8Cl2O[10][11] |

| Molecular Weight | 143.01 g/mol [4][11] |

| Boiling Point | 177 - 180 °C (351 - 356 °F)[12][13] |

| Melting Point | -50 to -58 °F (-45.5 to -50 °C)[1][12][14] |

| Flash Point | 131 °F (55 °C)[1][2][3][4] |

| Specific Gravity | 1.22[1][4] |

| Vapor Density | 4.93 (Air = 1)[1][4] |

| Vapor Pressure | 0.7 mmHg at 20 °C (68 °F)[1][14] |

| Toxicity Data | |

| Oral LD50 (rat) | 75 mg/kg[8][15] |

| Dermal LD50 (rabbit) | 90 mg/kg[8] |

| Inhalation LC50 (rat, 4h) | 0.3 mg/L[8] |

| IDLH (Immediately Dangerous to Life or Health) | 100 ppm[1][9][10][15] |

| Occupational Exposure Limits | |

| OSHA PEL (8-hour TWA) | 15 ppm[10] |

| NIOSH REL (10-hour TWA) | 5 ppm[10][14] |

| NIOSH STEL (15-minute) | 10 ppm[10][14] |

| ACGIH TLV (8-hour TWA) | 5 ppm[10] |

| ACGIH STEL | 10 ppm[10] |

Experimental Protocols for Safe Handling and Emergencies

Adherence to strict experimental protocols is crucial when working with this compound. The following sections detail methodologies for personal protection, spill response, and first aid.

Personal Protective Equipment (PPE) Protocol

All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][11] The following PPE is mandatory:

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][11] A face shield may also be required.[15]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][11] Safety equipment suppliers recommend Silver Shield®/4H® and Barrier® for gloves.[10] Protective clothing materials such as Tychem® BR, Responder®, and TK are also recommended.[10]

-

Respiratory Protection: If exposure limits are exceeded or if there is a risk of inhalation, a NIOSH-approved respirator must be used.[6][11] For concentrations above 100 ppm, a self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is necessary.[10]

Spill Response Protocol

In the event of a spill, immediate and decisive action is required to mitigate the hazard. The following workflow should be followed:

Caption: Workflow for handling a this compound spill.

First Aid and Exposure Response Protocol

Immediate medical attention is critical following any exposure to this compound.[6][11] The following diagram outlines the initial response steps.

Caption: First aid response to this compound exposure.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[11] Keep containers tightly closed and protect from heat, sparks, and open flames.[11] Uninhibited this compound can form explosive peroxides upon exposure to air and light.[10]

-

Disposal: Dispose of waste in accordance with federal, state, and local regulations.[8] This chemical is considered a hazardous waste and should be handled by a licensed waste disposal company.[10]

Conclusion

This compound is a valuable chemical for various research and development applications, but it must be handled with the utmost care. By understanding its hazardous properties and strictly adhering to the safety protocols outlined in this guide, researchers can minimize risks and ensure a safe working environment. Continuous safety training and a proactive approach to hazard mitigation are essential when working with this and other hazardous materials.

References

- 1. 2,2'-DICHLORODIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 2,2'-DICHLORODIETHYL ETHER [yufenggp.com]

- 3. 2,2'-Dichlorodiethyl ether | 111-44-4 [chemicalbook.com]

- 4. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Use Of Dichlorodiethyl Ether [yufenggp.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. stobec.com [stobec.com]

- 9. DICHLOROETHYL ETHER | Occupational Safety and Health Administration [osha.gov]

- 10. nj.gov [nj.gov]

- 11. 2,2'-Dichlorodiethyl ether(111-44-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. DICHLOROETHYL ETHER - Ataman Kimya [atamanchemicals.com]

- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Dichloroethyl ether [cdc.gov]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Unraveling the Reactivity of 2,2-Dichlorodiethyl Ether: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of 2,2-dichlorodiethyl ether in chemical reactions. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles governing its reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Core Mechanism: A Bifunctional Electrophile Primed for Nucleophilic Attack

This compound, also known as bis(2-chloroethyl) ether, is a versatile bifunctional organic compound. Its reactivity is primarily dictated by the two chloroethyl groups, which render the terminal carbon atoms electrophilic and susceptible to nucleophilic attack. The ether linkage is generally stable under typical nucleophilic substitution conditions.

The principal mechanism of action for this compound in most of its productive reactions is bimolecular nucleophilic substitution (SN2) . In this concerted mechanism, a nucleophile attacks the carbon atom bearing a chlorine atom, leading to the simultaneous displacement of the chloride ion (a good leaving group). This process results in the formation of a new covalent bond between the nucleophile and the carbon atom.

The bifunctionality of this compound allows for sequential or double substitution, making it a valuable building block for the synthesis of a variety of important organic molecules, including heterocyclic compounds and crown ethers.

Quantitative Analysis of Reaction Parameters

While extensive kinetic studies specifically detailing the rate constants and activation energies for a wide range of nucleophiles with this compound are not abundantly available in recent literature, the general principles of SN2 reactions apply. The rate of reaction is dependent on the concentration of both the this compound and the nucleophile.

Table 1: Factors Influencing the Rate of SN2 Reactions of this compound

| Factor | Effect on Reaction Rate | Rationale |

| Nucleophile Strength | Stronger nucleophiles increase the rate. | A more potent nucleophile can more effectively attack the electrophilic carbon. |

| Solvent | Polar aprotic solvents are preferred. | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |

| Temperature | Increasing temperature generally increases the rate. | Provides the necessary activation energy for the reaction to proceed. |

| Steric Hindrance | Less hindered nucleophiles and substrates react faster. | The backside attack characteristic of the SN2 mechanism is sensitive to steric bulk. |

Key Reactions and Experimental Protocols

This compound is a key precursor in several important synthetic transformations. Below are detailed protocols for two of its most notable applications.

Synthesis of Dibenzo-18-crown-6

The reaction of this compound with catechol in the presence of a base is a classic method for the synthesis of dibenzo-18-crown-6, a valuable crown ether. Computational studies have supported an intramolecular SN2 mechanism for the final ring-closing step, with the cation (e.g., Na⁺ or K⁺) playing a crucial role as a template, organizing the precursor for cyclization.[1]

Experimental Protocol:

A solution of catechol and sodium hydroxide (B78521) in n-butanol is heated to reflux. A solution of this compound in n-butanol is then added dropwise over a period of two hours with continuous stirring. After the initial reaction, more sodium hydroxide is added, followed by another portion of this compound. The mixture is refluxed for an extended period to ensure complete reaction.[2]

Workflow for Dibenzo-18-crown-6 Synthesis

Caption: Synthesis of Dibenzo-18-crown-6 from catechol and this compound.

Synthesis of Morpholine (B109124) Derivatives

This compound is a precursor for the synthesis of morpholine and its derivatives. The reaction with ammonia (B1221849) or primary amines leads to the formation of the morpholine ring through a double nucleophilic substitution.

Experimental Protocol for N-Alkylation (General):

For a typical N-alkylation, the primary amine is dissolved in a suitable solvent, and a base is added to neutralize the HCl formed during the reaction. This compound is then added, and the mixture is heated. The reaction progress is monitored, and upon completion, the product is isolated and purified. To achieve selective mono-alkylation and avoid the formation of di-alkylated byproducts, a large excess of the primary amine can be used, and the alkylating agent (this compound) is added slowly.

Logical Flow for Morpholine Synthesis

References

The Chloroether Cornerstone: A Technical Guide to the Historical Context and Discovery of Bis(2-chloroethyl) Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethyl) ether (BCEE), a halogenated ether with the chemical formula O(CH₂CH₂Cl)₂, has a history deeply rooted in the burgeoning field of industrial organic chemistry in the early 20th century. This technical guide provides an in-depth exploration of the historical context surrounding its discovery, early synthesis methods, and initial applications. While not a therapeutic agent, its toxicological profile and metabolic fate offer valuable insights for drug development professionals regarding the broader class of chloroalkyl ethers. This document details key historical experimental protocols for its synthesis, presents its physicochemical properties in a structured format, and visualizes its synthetic and metabolic pathways.

Historical Context and Discovery

Bis(2-chloroethyl) ether, also known as 2,2'-dichlorodiethyl ether, does not occur naturally. Its synthesis emerged from the industrial demand for solvents and chemical intermediates in the early 1900s. While the precise attribution to a single chemist remains elusive due to its concurrent development in industrial and military research, it is reported to have been first synthesized around 1915 during investigations into mustard gas analogs and related alkylating agents.[1] Early production of BCEE was driven by its utility as a solvent for fats, waxes, greases, and esters.[2] It also found application as a constituent of paints and varnishes, a cleaning fluid for textiles, and in the purification of oils and gasoline.[2]

Its structural similarity to sulfur mustard (bis(2-chloroethyl) sulfide) led to its investigation for chemical warfare purposes, although it was not widely used as a weapon itself.[1] This historical association, however, underscored its significant toxicity from early on.

Physicochemical Properties

Bis(2-chloroethyl) ether is a colorless to pale yellow, nonflammable liquid with a distinct, pungent odor often described as being similar to chlorinated solvents or chloroform.[3][4][5] It is denser than water and possesses moderate solubility in water, while being highly soluble in most organic solvents.[1][3][4]

| Property | Value | Reference |

| Molecular Formula | C₄H₈Cl₂O | [3][6] |

| Molecular Weight | 143.01 g/mol | [3] |

| Boiling Point | 178 °C (352 °F) at 760 mmHg | [3] |

| Melting Point | -51.7 °C (-61.1 °F) | |

| Density | 1.22 g/mL at 20 °C | [3] |

| Vapor Pressure | 0.7 mmHg at 20 °C | |

| Water Solubility | 1.07 g/100 mL at 20 °C | |

| Log P (octanol-water) | 1.29 | |

| CAS Number | 111-44-4 | [3][6] |

Key Experimental Protocols: Synthesis of Bis(2-chloroethyl) Ether

Several methods for the synthesis of bis(2-chloroethyl) ether have been historically significant. The following protocols represent key approaches from the early to mid-20th century.

Dehydration of Ethylene (B1197577) Chlorohydrin with Sulfuric Acid

This method, referenced in a 1921 publication by Kamm and Waldo in the Journal of the American Chemical Society, was a common early approach.[7]

Reaction:

2 HOCH₂CH₂Cl + H₂SO₄ (conc.) → O(CH₂CH₂Cl)₂ + H₂O

Protocol:

-

In a reaction flask equipped with a stirrer and a condenser, carefully add two equivalents of ethylene chlorohydrin.

-

Slowly, and with cooling, add one equivalent of concentrated sulfuric acid to the ethylene chlorohydrin.

-

Heat the mixture gently to initiate the dehydration reaction.

-

The reaction proceeds with the formation of water and bis(2-chloroethyl) ether.

-

Upon completion of the reaction, the mixture is cooled and the organic layer is separated.

-

The crude bis(2-chloroethyl) ether is then purified by distillation.

Reaction of Diethylene Glycol with Thionyl Chloride

A prevalent laboratory and industrial method involves the chlorination of diethylene glycol using thionyl chloride.[8]

Reaction:

HOCH₂CH₂OCH₂CH₂OH + 2 SOCl₂ → O(CH₂CH₂Cl)₂ + 2 SO₂ + 2 HCl

Protocol:

-

In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl and SO₂), place one equivalent of diethylene glycol.

-

Slowly add two equivalents of thionyl chloride from the dropping funnel with constant stirring. The reaction is exothermic and should be cooled in an ice bath.

-

After the addition is complete, the reaction mixture is gently refluxed until the evolution of gases ceases.

-

The excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude bis(2-chloroethyl) ether is then purified by vacuum distillation.[8]

Biological Activity and Signaling Pathways

The primary biological effects of bis(2-chloroethyl) ether are characterized by its toxicity, including severe irritation to the respiratory tract, skin, and eyes, and its classification as a probable human carcinogen.[2][9] There is limited information on specific signaling pathways being modulated by BCEE in the context of drug action. However, its metabolism provides insight into its mechanism of toxicity.

Metabolic Pathway

Animal studies have shown that bis(2-chloroethyl) ether is metabolized in the liver.[10][11] The predominant metabolic pathway involves hydroxylation, leading to the formation of thiodiglycolic acid, which is then excreted in the urine.[10][11][12] This metabolic activation is thought to be a key step in its toxic and carcinogenic effects.

Caption: Metabolic pathway of bis(2-chloroethyl) ether.

Toxicological Mechanisms

The toxicity of bis(2-chloroethyl) ether is likely related to its ability to act as an alkylating agent, similar to other chloroalkyl compounds. The reactive chloroethyl groups can covalently bind to cellular macromolecules such as DNA and proteins, leading to cellular damage, mutagenesis, and carcinogenesis. While specific signaling pathways have not been extensively elucidated, it is plausible that pathways involved in cellular stress response, DNA damage repair, and apoptosis are affected upon exposure.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of bis(2-chloroethyl) ether from diethylene glycol and thionyl chloride is a representative example of its laboratory preparation.

Caption: General workflow for BCEE synthesis.

Conclusion

Bis(2-chloroethyl) ether stands as a historical example of a simple, yet industrially significant, organic compound whose utility was paralleled by its toxicity. For researchers in drug development, the study of BCEE and its analogs offers a valuable case study in the structure-activity relationships of chloroalkyl ethers, highlighting the importance of understanding metabolic activation and potential for alkylating activity in assessing the safety of novel chemical entities. The historical synthesis methods, while effective, also underscore the evolution of laboratory safety and environmental considerations in chemical synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. epa.gov [epa.gov]

- 3. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DICHLOROETHYL ETHER - Ataman Kimya [atamanchemicals.com]

- 5. The Use Of Dichlorodiethyl Ether [yufenggp.com]

- 6. canada.ca [canada.ca]

- 7. CN104557476B - The synthetic method of two (2-haloethyl) ethers - Google Patents [patents.google.com]

- 8. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]

- 9. nj.gov [nj.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Metabolism of bis(2-chloroethyl)ether and bis(2-chloroisopropyl)ether in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2,2-Dichlorodiethyl Ether in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichlorodiethyl ether (also known as bis(2-chloroethyl) ether or DCEE) is a versatile organic compound with the formula O(CH₂CH₂Cl)₂. It is a colorless liquid with a chlorinated solvent-like odor.[1] While it has historical applications as a solvent for fats, oils, waxes, and in the textile industry, its primary role in modern organic synthesis is as a reactive intermediate and a specialized solvent for specific applications.[2][3] Its high boiling point and stability make it suitable for reactions requiring elevated temperatures.[4] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for safe handling and for designing experimental setups.

| Property | Value | References |

| Molecular Formula | C₄H₈Cl₂O | [1] |

| Molecular Weight | 143.01 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Odor | Chlorinated solvent-like | [1] |

| Boiling Point | 176-178 °C | [4] |

| Melting Point | -47 °C | |

| Density | 1.22 g/mL at 25 °C | |

| Flash Point | 55 °C (131 °F) | [4] |

| Solubility | Insoluble in water; miscible with alcohols, diethyl ether, and hydrocarbon solvents. | [4] |

Table 1: Physical and Chemical Properties of this compound

Applications in Organic Synthesis

This compound serves two primary roles in organic synthesis: as a reactant for the synthesis of heterocyclic compounds and as a high-boiling point solvent in specific reactions.

Synthesis of Morpholine (B109124) Derivatives

A significant application of this compound is as a precursor in the synthesis of N-substituted morpholines. The two chloroethyl groups are susceptible to nucleophilic substitution by primary amines, leading to a cyclization reaction that forms the morpholine ring. This is a robust method for preparing a wide range of N-alkyl and N-aryl morpholines, which are important structural motifs in many pharmaceuticals.

Experimental Protocol: Synthesis of N-Ethylmorpholine

This protocol describes the synthesis of N-ethylmorpholine from this compound and ethylamine (B1201723). The reaction is carried out without an additional solvent, with the ether acting as both reactant and reaction medium.

Materials:

-

This compound (572 g, 4 moles)

-

Ethylamine (540 g, 12 moles)

-

Reaction vessel equipped with a stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

In a suitable reaction vessel, heat this compound to 100-110 °C.

-

With continuous stirring, add ethylamine over a period of five hours.

-

After the addition is complete, stop stirring and maintain the temperature at 80-90 °C to allow for the separation of two liquid layers.

-

The upper layer, containing the N-ethylmorpholine product, is carefully separated.

-

The crude product is then purified by distillation.

Expected Outcome:

-

Product: N-Ethylmorpholine

-

Boiling Point: 130-153 °C

-

Yield: Approximately 68%

-

Purity: ~97%

Synthesis of Crown Ethers

This compound is a key building block in the synthesis of certain crown ethers, such as dibenzo-18-crown-6. In the presence of a base, it reacts with catechols in a Williamson ether synthesis-type reaction to form the macrocyclic polyether structure.

Logical Relationship: Synthesis of Dibenzo-18-crown-6

The following diagram illustrates the key reactants and the resulting product in the synthesis of dibenzo-18-crown-6.

References

Application Notes and Protocols: 2,2-Dichlorodiethyl Ether as a Chemical Intermediate in the Synthesis of N-Aryl Morpholine Scaffolds for Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichlorodiethyl ether, also known as bis(2-chloroethyl) ether, is a versatile and reactive chemical intermediate with significant applications in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing two reactive chloroethyl groups, makes it an excellent electrophile for various nucleophilic substitution reactions.[2] A primary application of this compound in pharmaceutical synthesis is the construction of the morpholine (B109124) ring, a privileged scaffold in medicinal chemistry.[3][4]

The morpholine moiety is prevalent in a wide range of clinically used drugs and drug candidates due to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and bioavailability.[5] N-aryl morpholine derivatives, in particular, are key structural motifs in many biologically active compounds, including central nervous system (CNS) active agents and kinase inhibitors.[5][6] For instance, morpholine-containing compounds have been investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[7]

These application notes provide detailed protocols and quantitative data for the synthesis of N-aryl morpholine derivatives using this compound as a key building block.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various substituted N-phenylmorpholine compounds via the reaction of the corresponding aniline (B41778) with this compound.

| Entry | Substituted Aniline | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | Aniline | N-Phenylmorpholine | 150°C, 24 hours, Triethylamine (B128534) | 80.4 | [8] |

| 2 | 3,5-Dimethylaniline | N-(3,5-Dimethylphenyl)morpholine | 150°C, 24 hours, Triethylamine | 52.0 | [8] |

Experimental Protocols

General Protocol for the Synthesis of N-Aryl Morpholines

This protocol describes the synthesis of N-aryl morpholines from the corresponding anilines and this compound. The following procedure is a representative example for the synthesis of N-(4-methoxyphenyl)morpholine.

Materials:

-

p-Anisidine

-

This compound (excess)

-

Triethylamine

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Activated carbon

-

Water

Equipment:

-

High-pressure reaction vessel

-

Heating mantle with temperature control

-

Magnetic stirrer

-

Apparatus for distillation under reduced pressure

-

Separatory funnel

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine p-anisidine, a molar excess of this compound (serving as both reactant and solvent), and triethylamine (approximately 2-5 molar equivalents relative to the aniline).

-

Reaction: Seal the vessel and heat the mixture to 150-160°C with vigorous stirring. Maintain this temperature for 24 hours. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess this compound by distillation under reduced pressure.

-

Extraction: To the cooled residue, add water and extract the product with ethyl acetate (2 x 300 mL for a 50g scale reaction).

-

Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Decolorize the solution with activated carbon, then filter.

-

Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain the pure N-(4-methoxyphenyl)morpholine.

Mandatory Visualization

Caption: General reaction scheme for the synthesis of N-aryl morpholines.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Signaling Pathways in Schizophrenia: emerging targets and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,2'-Dichlorodiethyl Ether in Alkylating Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2,2'-dichlorodiethyl ether as a key bifunctional alkylating agent in the synthesis of various heterocyclic compounds, including N-substituted morpholines, crown ethers, and 1,4-dithiane (B1222100). The protocols are designed to be a valuable resource for professionals in organic synthesis and drug development.

Synthesis of N-Substituted Morpholines

2,2'-Dichlorodiethyl ether is a crucial reagent for the synthesis of the morpholine (B109124) scaffold, a privileged structure in medicinal chemistry. The reaction involves the double N-alkylation of a primary amine.

General Reaction Scheme:

Experimental Protocol:

A primary amine is reacted with bis(2-chloroethyl) ether, often in the presence of a base to neutralize the HCl generated. The reaction can also be carried out without a solvent, using an excess of the amine to act as both reactant and base.

Example: Synthesis of N-Ethylmorpholine

To a reaction vessel, 572 g (4 moles) of bis(2-chloroethyl) ether is heated to 100-110 °C. Over a period of 5 hours, 540 g (12 moles) of ethylamine (B1201723) is added with stirring. After the addition is complete, stirring is stopped, and the temperature is maintained at 80-90 °C to allow the mixture to separate into two layers. The upper layer, containing the N-ethylmorpholine, is then separated and purified by distillation.[1]

Quantitative Data for N-Substituted Morpholine Synthesis:

| Primary Amine (R-NH₂) | Product | Reaction Conditions | Yield (%) | Reference |

| Ethylamine | N-Ethylmorpholine | 100-110 °C, then 80-90 °C, neat | 68 | [1] |

| Methylamine | N-Methylmorpholine | Similar to ethylamine synthesis | - | [1] |

| n-Butylamine | N-Butylmorpholine | Heated to ~200 °C, neat | - | [1] |

| Propylamine | N-Propylmorpholine | - | - | [1] |

Note: Yields can vary depending on the specific amine and reaction conditions. Optimization may be required for different substrates.

Caption: Synthesis of N-Substituted Morpholines.

Synthesis of Crown Ethers

2,2'-Dichlorodiethyl ether is a key building block in the synthesis of crown ethers, which are valuable phase-transfer catalysts and complexing agents. A classic example is the synthesis of dibenzo-18-crown-6 (B77160) from catechol.

General Reaction Scheme:

Experimental Protocol: Synthesis of Dibenzo-18-crown-6

In a 5-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, 1.5 liters of n-butanol and 168 g (1.53 moles) of catechol are added. The mixture is stirred and heated to reflux, and a solution of 122 g (3.05 moles) of sodium hydroxide (B78521) pellets in a minimal amount of water is carefully added. A solution of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 ml of n-butanol is then added dropwise over 2 hours while maintaining reflux. After an additional hour of reflux, the mixture is cooled to 90 °C, and another 122 g (3.05 moles) of sodium hydroxide is added. The mixture is refluxed for 30 minutes, followed by the dropwise addition of a second portion of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 ml of n-butanol. The reaction is refluxed for an additional 2 hours. After cooling, the product is isolated by filtration and purified.

Quantitative Data for Dibenzo-18-crown-6 Synthesis:

| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) |

| Catechol | bis(2-chloroethyl) ether | NaOH | n-Butanol | - |

Note: The Organic Syntheses procedure does not state a final yield for this specific improved method, but it is an enhancement of a previously reported method.